molecular formula C10H16N2O B594700 1,5,6-Trimethyl-3-(propan-2-yl)pyrazin-2(1H)-one CAS No. 128600-01-1

1,5,6-Trimethyl-3-(propan-2-yl)pyrazin-2(1H)-one

Cat. No. B594700
CAS RN: 128600-01-1
M. Wt: 180.251
InChI Key: XXAWUXLLMSRGAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,5,6-Trimethyl-3-(propan-2-yl)pyrazin-2(1H)-one, also known as trimethylpyrazinone (TMP), is a heterocyclic organic compound with a molecular formula of C9H14N2O. TMP is a colorless to light yellow crystalline powder with a characteristic odor. TMP has been widely used in scientific research due to its unique chemical properties, including its ability to act as a potent inhibitor of lipid peroxidation and its potential applications in drug design and development.

Mechanism of Action

The mechanism of action of TMP is not fully understood. However, it is believed that TMP acts as a potent inhibitor of lipid peroxidation by scavenging free radicals and preventing the formation of lipid peroxides. This mechanism of action may contribute to the potential therapeutic effects of TMP in various disease states.
Biochemical and Physiological Effects
TMP has been shown to have a variety of biochemical and physiological effects. TMP has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects in various disease states. TMP has also been shown to have anti-inflammatory properties, which may contribute to its potential therapeutic effects in various inflammatory diseases, such as arthritis and asthma.

Advantages and Limitations for Lab Experiments

TMP has several advantages for use in lab experiments. TMP is readily available and relatively inexpensive. TMP is also stable under normal laboratory conditions and can be easily synthesized using a variety of methods. However, TMP has some limitations for use in lab experiments. TMP is relatively insoluble in water, which can make it difficult to use in aqueous-based experiments. TMP is also relatively toxic, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on TMP. One future direction is the development of novel drugs based on the chemical structure of TMP. Another future direction is the investigation of the potential therapeutic effects of TMP in various disease states, including cancer, cardiovascular disease, and neurodegenerative diseases. Additionally, future research could focus on the development of new methods for the synthesis of TMP and its derivatives, as well as the investigation of the mechanism of action of TMP and its potential interactions with other drugs and compounds.

Synthesis Methods

TMP can be synthesized through a variety of methods, including the reaction of 3,5-dimethylpyrazole with acetone in the presence of an acid catalyst, the reaction of 2,3,5-1,5,6-Trimethyl-3-(propan-2-yl)pyrazin-2(1H)-oneazine with acetone in the presence of an acid catalyst, and the reaction of 3-methyl-5-phenylpyrazole with acetone in the presence of an acid catalyst. The most commonly used method for the synthesis of TMP is the reaction of 3,5-dimethylpyrazole with acetone in the presence of sulfuric acid.

Scientific Research Applications

TMP has been widely used in scientific research due to its unique chemical properties. TMP has been shown to act as a potent inhibitor of lipid peroxidation, which is a process that can lead to cell damage and death. TMP has also been shown to have potential applications in drug design and development, including its use as a starting material for the synthesis of novel drugs with anti-inflammatory, antioxidant, and anticancer properties.

properties

IUPAC Name

1,5,6-trimethyl-3-propan-2-ylpyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-6(2)9-10(13)12(5)8(4)7(3)11-9/h6H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXAWUXLLMSRGAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=O)C(=N1)C(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20668121
Record name 1,5,6-Trimethyl-3-(propan-2-yl)pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

128600-01-1
Record name 1,5,6-Trimethyl-3-(propan-2-yl)pyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20668121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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